molecular formula C7H10N2O B12075137 3,5-dimethyl-1H-pyrrole-2-carbaldehyde oxime

3,5-dimethyl-1H-pyrrole-2-carbaldehyde oxime

Cat. No.: B12075137
M. Wt: 138.17 g/mol
InChI Key: VWOHSPQDRJTPSN-XBXARRHUSA-N
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Description

3,5-Dimethyl-1H-pyrrole-2-carboxaldehyde oxime is an organic compound with the molecular formula C7H9NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1H-pyrrole-2-carboxaldehyde oxime typically involves the reaction of 3,5-dimethyl-1H-pyrrole-2-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to yield the oxime derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is usually subjected to purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1H-pyrrole-2-carboxaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dimethyl-1H-pyrrole-2-carboxaldehyde oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1H-pyrrole-2-carboxaldehyde oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing biological pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, altering their activity and leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-1H-pyrrole-2-carboxaldehyde
  • 3,5-Dimethyl-1H-pyrrole-2-carboxylic acid
  • 3,5-Dimethyl-1H-pyrrole-2-carboxamide

Uniqueness

3,5-Dimethyl-1H-pyrrole-2-carboxaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The oxime group allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

(NE)-N-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]hydroxylamine

InChI

InChI=1S/C7H10N2O/c1-5-3-6(2)9-7(5)4-8-10/h3-4,9-10H,1-2H3/b8-4+

InChI Key

VWOHSPQDRJTPSN-XBXARRHUSA-N

Isomeric SMILES

CC1=CC(=C(N1)/C=N/O)C

Canonical SMILES

CC1=CC(=C(N1)C=NO)C

Origin of Product

United States

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